1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h3,7H,1-2H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCQRMCNOJGREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Construction via Cyclization of Pyrrole and Pyrimidine Precursors
The synthesis typically involves the formation of the pyrrolo[3,4-d]pyrimidine bicyclic system through cyclization reactions starting from appropriately substituted pyrrole or pyrimidine precursors. Key steps include:
- Formation of the pyrimidine ring by condensation of amino-substituted pyrrole derivatives with carbonyl or nitrile compounds under acidic or basic catalysis.
- Subsequent cyclization under reflux or microwave irradiation to achieve ring closure and formation of the tetrahydro system.
- Oxidation or reduction steps to adjust the saturation level at positions 1,5,6,7 and installation of the keto group at position 4.
Use of Amino Esters and Nitriles with Acid Catalysis
One effective method reported involves reacting ortho-amino esters of pyrrole derivatives with various nitriles in the presence of dry hydrogen chloride gas, typically in dioxane solvent. The reaction mixture is stirred for several hours, followed by basification to precipitate the target compound. This conventional method yields the pyrrolo[3,4-d]pyrimidin-4-one derivatives in good to excellent yields.
Microwave-Assisted Synthesis
Microwave irradiation has been employed as a modern technique to accelerate the synthesis, offering advantages such as higher yields, shorter reaction times, and cleaner workups. For example, microwave-assisted ring closure reactions at elevated temperatures (up to 250 °C) have been used to efficiently produce pyrrolo-pyrimidine derivatives.
Specific Preparation Methods and Reaction Conditions
Detailed Example: Synthesis of 6-Acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
A closely related compound, 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one , has been synthesized via multi-step procedures involving:
- Formation of the pyrrolo-pyrimidine core through condensation and cyclization steps.
- Introduction of the acetyl group at the 6-position via acetylation reactions.
This compound exhibits significant biological activities such as human neutrophil elastase inhibition, highlighting the importance of precise synthetic control.
Reaction Mechanisms and Catalysts
- Acid catalysis (HCl gas) facilitates nucleophilic attack and ring closure.
- Bases such as sodium ethoxide or piperidine catalyze condensation and Knoevenagel-type reactions.
- Solvent-free fusion techniques promote green chemistry by eliminating solvents and reducing waste.
- Microwave irradiation accelerates reaction kinetics by rapid heating and energy transfer.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Scientific Research Applications
3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride has diverse applications in scientific research:
- Chemistry It is a building block for synthesizing more complex heterocyclic compounds.
- Biology Studied for potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Industry Used in developing new materials and as a precursor for synthesizing pharmaceuticals.
Pharmaceutical Research
Pyrrolo[3,2-d]pyrimidin-4-one derivatives are notably used as inhibitors of the enzyme myeloperoxidase (MPO) . MPO is part of a protein family of mammalian peroxidases, which also includes eosinophil peroxidase, thyroid peroxidase, salivary peroxidase, and others .
MPO is present in polymorphonuclear leukocytes (PMNs), which are crucial for combating infections . These cells use phagocytosis to engulf microorganisms, incorporating them into vacuoles that fuse with granules containing MPO, leading to the formation of bactericidal hypochlorous acid . Macrophages, like PMNs, can phagocytose microorganisms and produce hydrogen peroxide and MPO, which can damage adjacent tissue .
MPO's role in disease includes:
- Atherosclerosis MPO exacerbates atherosclerotic lesions by increasing lipid accumulation and decreasing reverse cholesterol transport via interaction with the HDL protein apoA1 .
- Enzyme Inhibition Pyrrolo[3,2-d]pyrimidin-4-one derivatives can selectively inhibit MPO without affecting related enzymes like lactoperoxidase (LPO) and thyroid peroxidase (TPO) .
- Multiple System Atrophy (MSA) Myeloperoxidase inhibition has shown promise in ameliorating multiple system atrophy-like symptoms .
Melanin Synthesis
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives influence melanin synthesis . Research indicates that the azepine fragment in the thieno[2,3-d]pyrimidin-4(3H)-one skeleton can significantly increase melanin content . Several synthesized compounds have demonstrated potency exceeding that of the standard drug 8-methoxypsolaren in murine B16 cells .
Acetylcholinesterase (AChE) Inhibition
Pyrrole derivatives are being explored as selective acetylcholinesterase (AChE) inhibitors for Alzheimer's disease . These derivatives have shown promising inhibitory activity toward AChE compared to butyrylcholinesterase (BChE) . Molecular dynamics simulations indicate that specific substitutions on the pyrrole derivative can enhance interaction with key residues in the active site of AChE, such as Tyr341 and Trp86 .
Chemical Properties and Reactions
3,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions to form diverse products, depending on the specific reagents and conditions used. Oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Mechanism of Action
The mechanism of action of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Structural Differences and Core Heterocycles
The compound’s pyrrolo[3,4-d]pyrimidin-4-one core differentiates it from structurally related pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds in –4). Key distinctions include:
- Pyrrolo vs. Pyrazolo Rings : The pyrrolo system contains a five-membered nitrogen-containing ring (pyrrolidine), while pyrazolo analogs incorporate a pyrazole ring (two adjacent nitrogen atoms). This difference impacts electronic properties and binding interactions .
- Saturation : The "tetrahydro" designation indicates partial saturation in the pyrrolidine ring, reducing aromaticity compared to fully unsaturated pyrazolo derivatives .
Table 1: Core Structure Comparison
Physicochemical Properties
- Solubility : Pyrrolo derivatives like 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride exhibit enhanced water solubility due to salt formation, whereas pyrazolo analogs often require lipophilic substituents for bioavailability .
- Stability : The tetrahydro saturation in pyrrolo derivatives may improve metabolic stability compared to aromatic pyrazolo systems .
Biological Activity
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one (CAS Number: 802568-50-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 137.14 g/mol
- Structure : The compound features a fused pyrrole and pyrimidine ring system which is significant in its biological activity.
Biological Activity Overview
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one exhibits various biological activities, including:
- Enzyme Inhibition : It has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is a target for drug development in Alzheimer's disease .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant antitumor effects through mechanisms involving histone deacetylase (HDAC) inhibition .
- Neuroprotective Effects : The compound's structure allows it to interact with multiple receptors in the central nervous system, potentially offering neuroprotective benefits .
Enzyme Inhibition Studies
A study by Conde-Ceide et al. highlighted the utility of tetrahydropyrrolo derivatives as scaffolds for developing small molecules that inhibit BChE. The findings indicated that modifications to the core structure could enhance inhibitory potency against BChE .
Antitumor Mechanisms
Research focusing on HDAC inhibitors revealed that tetrahydropyrrolo derivatives exhibited promising antiproliferative activity against various cancer cell lines such as HepG2 and MCF-7. Specifically, compounds derived from this scaffold showed comparable efficacy to established HDAC inhibitors like SAHA .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IVb | HepG2 | 0.5 |
| IVb | MCF-7 | 0.8 |
| SAHA | HepG2 | 0.6 |
| SAHA | MCF-7 | 0.9 |
Neuroprotective Studies
The neuroprotective potential of tetrahydropyrrolo compounds was assessed through various in vitro assays. These studies indicated that the compounds could modulate neurotransmitter systems and exhibit protective effects against neurotoxic agents .
Case Studies
-
Alzheimer's Disease Model :
In a mouse model of Alzheimer's disease, administration of a tetrahydropyrrolo derivative resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a dual role in both symptomatic relief and disease modification. -
Cancer Cell Line Studies :
In vitro studies on A549 lung cancer cells demonstrated that tetrahydropyrrolo derivatives induced apoptosis and cell cycle arrest at G1 phase. Flow cytometry confirmed increased sub-G1 population indicative of apoptotic cells following treatment with these compounds.
Q & A
Q. Basic Research Focus
What strategies optimize regioselectivity during functionalization of the tetrahydropyrrolo-pyrimidinone core?
Advanced Research Focus
Regioselectivity challenges arise due to multiple reactive sites (e.g., N1 vs. N3). Strategies include:
- Directed metalation : Use tert-butyllithium at −78°C to selectively deprotonate the N1 position, enabling alkylation/arylation .
- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct reactions to specific sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position, as observed in halogenation studies .
How does the compound’s fused-ring system influence its pharmacokinetic properties?
Advanced Research Focus
The bicyclic structure enhances metabolic stability but may reduce solubility. Key findings:
- LogP : Calculated logP ~1.8 (via ChemDraw) suggests moderate lipophilicity, requiring formulation with cyclodextrins or PEGylation for improved bioavailability .
- CYP450 interactions : The compound shows low inhibition (IC₅₀ >10 µM) against CYP3A4, reducing drug-drug interaction risks in vivo .
- Plasma stability : Half-life >6 hours in human plasma (37°C), attributed to resistance to esterase cleavage .
What are the best practices for evaluating in vitro biological activity while minimizing artifacts?
Q. Advanced Research Focus
- Counter-screening : Test against off-target kinases (e.g., CDK2, EGFR) at 1 µM to confirm selectivity .
- Cytotoxicity controls : Use MTT assays with HEK293 cells to distinguish target-specific effects from general toxicity (IC₅₀ >50 µM indicates safety) .
- Aggregation assays : Include 0.01% Triton X-100 to prevent false positives from compound aggregation .
How can structural modifications enhance the compound’s therapeutic potential?
Q. Advanced Research Focus
- Fluorine incorporation : Adding a 6-fluoro substituent improves blood-brain barrier penetration (logBB increased from −1.2 to −0.5) .
- Amino acid conjugates : Linking to lysine via a carbamate spacer enhances water solubility (from 0.1 mg/mL to 5 mg/mL) without losing activity .
- Heterocyclic fusion : Annulation with thiazole (e.g., thieno[3,4-d]pyrimidin-4-one derivatives) broadens antibacterial activity (MIC = 2 µg/mL vs. S. aureus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
